molecular formula C16H22Br2N2 B3053234 1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide CAS No. 52243-87-5

1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide

Cat. No.: B3053234
CAS No.: 52243-87-5
M. Wt: 402.2 g/mol
InChI Key: UITRTARPQAEHPX-UHFFFAOYSA-L
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Description

1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide is a bipyridinium salt, which belongs to the family of viologens. Viologens are known for their redox properties and are widely used in various scientific and industrial applications. This compound is characterized by the presence of two pyridine rings connected by a single bond, with propyl groups attached to the nitrogen atoms and bromide ions as counterions.

Scientific Research Applications

1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide can be synthesized by refluxing 4,4’-bipyridine with three times the molar amount of propyl bromide in acetonitrile for 72 hours . This method ensures the complete alkylation of the nitrogen atoms in the bipyridine structure.

Industrial Production Methods

Industrial production methods for bipyridinium salts typically involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of acetonitrile as a solvent and prolonged refluxing are common practices to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide undergoes various chemical reactions, including:

    Redox Reactions: This compound can participate in redox reactions due to its viologen structure, which allows it to accept and donate electrons.

    Substitution Reactions: The bromide ions can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

    Redox Reactions: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium ferricyanide.

    Substitution Reactions: Reagents such as silver nitrate can be used to replace bromide ions with nitrate ions.

Major Products Formed

    Redox Reactions: The major products are the reduced and oxidized forms of the viologen.

    Substitution Reactions: The major products are the substituted bipyridinium salts with different anions.

Mechanism of Action

The mechanism of action of 1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide primarily involves its redox properties. The compound can undergo reversible redox reactions, where it alternates between its reduced and oxidized forms. This redox activity is crucial for its function in electron transfer processes and electrochemical applications. The molecular targets and pathways involved include interactions with electron carriers and redox-active sites in various systems .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Dibutyl-[4,4’-bipyridine]-1,1’-diium bromide
  • 1,1’-Diheptyl-[4,4’-bipyridine]-1,1’-diium bromide
  • 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide

Comparison

1,1’-Dipropyl-[4,4’-bipyridine]-1,1’-diium bromide is unique due to its specific alkyl chain length, which influences its solubility, redox potential, and overall reactivity. Compared to its analogs with different alkyl chains, this compound may exhibit distinct electrochemical behavior and interaction with other molecules .

Properties

IUPAC Name

1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.2BrH/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16;;/h5-8,11-14H,3-4,9-10H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITRTARPQAEHPX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548535
Record name 1,1'-Dipropyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52243-87-5
Record name 1,1'-Dipropyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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